molecular formula C₁₀H₁₇NO₂S B142271 (-)-10,2-Camphorsultam CAS No. 94594-90-8

(-)-10,2-Camphorsultam

Cat. No. B142271
CAS RN: 94594-90-8
M. Wt: 215.31 g/mol
InChI Key: IHFYOCYXHWUKQJ-UHFFFAOYSA-N
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Description

This would include the basic information about the compound such as its molecular formula, molecular weight, and structural formula. It may also include information about its physical appearance (solid, liquid, color, etc.).



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the synthesis.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and any notable reactions it participates in.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Chiral Probe for Optical Resolution and Stereochemistry Determination

  • (-)-10,2-Camphorsultam is a valuable chiral probe used for optical resolution via HPLC and X-ray crystallographic determination of the absolute stereochemistry of carboxylic acids, aiding in the understanding of molecular structures (Harada, Soutome, Murai, & Uda, 1993).

Chiral Auxiliary in Asymmetric Synthesis

  • It is extensively used as a chiral auxiliary in asymmetric synthesis, proving effective in various reactions like alkylations, allylations, cycloadditions, and more. This makes it a powerful tool for stereoselective construction of natural products through total synthesis (Heravi & Zadsirjan, 2014).

Preparation of N-(2-alkynoyl) Derivatives

Asymmetric Synthesis of Specific Compounds

  • The compound has been used in the asymmetric synthesis and crystal structure analysis of specific derivatives, like N-[(3R)-3-Cyclohexyl]-3-phenylpropananoyl]bornane-10,2-sultam, providing insights into molecular geometry and interactions (Cao & Xiu-Fang, 2011).

Application in Alzheimer's Disease Research

  • It played a role in the large-scale synthesis of (R)-2-Propyloctanoic acid, a novel therapeutic agent for Alzheimer's disease. This highlights its importance in the development of new medical treatments (Hasegawa & Yamamoto, 2000).

Multicomponent Synthesis Catalysis

Spectroscopic and Docking Properties

Synthesis of Amino Acids

  • It aids in the synthesis of specific amino acids, exemplifying its role in bioorganic chemistry and the development of pharmaceutical compounds (Singh, Rao, & Pennington, 2004).

Safety And Hazards

This would involve studying the compound’s toxicity, potential health effects, and safety precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, areas of its chemistry that need further exploration, and how it could be modified to enhance its properties or reduce its side effects.


properties

IUPAC Name

(1S,5R,7R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJYJNYYDJOJNO-NQMVMOMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)NC3C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]13CS(=O)(=O)N[C@@H]3C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-10,2-Camphorsultam

CAS RN

94594-90-8
Record name (-)-10,2-Camphorsultam
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
F Garzino, A Méou, P Brun, G Pèpe - Acta Crystallographica Section …, 2002 - scripts.iucr.org
The title compound, C20H25NO4S, is the precursor molecule for the synthesis of (2R,3R)-2-(4-methoxyphenyl)-3-{1-[(3aS)-(3aα,6α,7aα)-hexahydro-8,8-dimethyl-3H-3a,6-methano-2,2-…
Number of citations: 3 scripts.iucr.org
S Toyota, T Miyasaka, Y Matsumoto… - Bulletin of the Chemical …, 1994 - journal.csj.jp
Enantiomers of the title rotamers were resolved by the diastereomer method with use of optically active camphorsultam. The absolute conformations about the C 9 –C alkyl single bond …
Number of citations: 18 www.journal.csj.jp
S Fonquerna, A Moyano, MA Pericàs, A Riera - Tetrahedron: Asymmetry, 1997 - Elsevier
Chiral 2-alkynoate derivatives of 4-substituted oxazolidin-2-ones and of Oppolzer's 10,2-camphorsultam have been synthesized in good to excellent yields using a one-pot method …
Number of citations: 38 www.sciencedirect.com
S Fonquerna, A Moyano, MA Pericàs… - Journal of the American …, 1997 - ACS Publications
The convergent assembly of cyclopentenones from an alkene and an acetylene-dicobalt hexacarbonyl complex, usually known as the Pauson-Khand reaction, has become a …
Number of citations: 77 pubs.acs.org
NS Sheikh - RSC advances, 2015 - pubs.rsc.org
An efficient stereoselective synthesis of cis-2,5-disubtituted tetrahydrofuran (THF) diols has been achieved using permanganate-mediated oxidative cyclisation of 1,5-diene precursors. …
Number of citations: 5 pubs.rsc.org
T Hasegawa, H Yamamoto - Bulletin of the Chemical Society of Japan, 2000 - journal.csj.jp
(R)-2-Propyloctanoic acid has been developed as a novel therapeutic agent for Alzheimer's disease. A large-scale synthesis of this candidate was achieved by using Oppolzer's …
Number of citations: 85 www.journal.csj.jp
JB Shaum, J Read de Alaniz - Encyclopedia of Reagents for …, 2001 - Wiley Online Library
[ 139331‐02‐5 ] C 11 H 18 N 2 O 4 S (MW 274.3350) InChI = 1S/C11H18N2O4S/c1‐10(2)7‐3‐4‐11(10)6‐18(16,17)13(8(11)5‐7)9(14)12‐15/h7‐8,15H,3‐6H2,1‐2H3,(H,12,14) …
Number of citations: 0 onlinelibrary.wiley.com
W Wang, H Su, H Li, X Cao - Current Bioactive Compounds, 2019 - ingentaconnect.com
Background: Using constantly and widely chemistry insecticides has resulted in a selection burden and favored tolerance development in various insect species. Particularly, …
Number of citations: 2 www.ingentaconnect.com
T Hasegawa, Y Kawanaka, E Kasamatsu… - … process research & …, 2003 - ACS Publications
A process for the synthesis of ONO-2506, an agent that suppresses astrocyte activation, has been developed. Significant improvement of the level of impurities in the final product has …
Number of citations: 14 pubs.acs.org
NS Sheikh - 2008 - eprints.soton.ac.uk
A novel synthetic route towards the stereoselective formation of trans-THF rings by permanganate promoted oxidative cyclisation of 1,5-diene precursors was developed. This …
Number of citations: 2 eprints.soton.ac.uk

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